Cas no 231277-92-2 (Lapatinib)
Lapatinib é um inibidor de quinase de pequena molécula que atua como um agente terapêutico direcionado, especificamente inibindo os receptores de tirosina quinase HER2 (ErbB2) e EGFR (ErbB1). Este composto é utilizado principalmente no tratamento de câncer de mama metastático HER2-positivo, frequentemente em combinação com outros agentes quimioterápicos. Lapatinib demonstra eficácia em casos de resistência ao trastuzumab, bloqueando vias de sinalização intracelular críticas para a proliferação celular. Sua ação dual sobre HER2 e EGFR permite uma abordagem terapêutica mais abrangente, com perfil de tolerabilidade distinto em comparação a terapias convencionais. O fármaco é administrado por via oral, oferecendo vantagens em termos de comodidade posológica. Estudos destacam sua capacidade de atravessar a barreira hematoencefálica, ampliando possibilidades de aplicação clínica.

Lapatinib structure
Nome do Produto:Lapatinib
N.o CAS:231277-92-2
MF:C29H26ClFN4O4S
MW:581.057548046112
MDL:MFCD09264194
CID:67125
PubChem ID:329796232
Lapatinib Propriedades químicas e físicas
Nomes e Identificadores
-
- Lapatinib Base N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-Quinazolinamine
- GW2016 LAPATINIB
- GW-572016
- TYKERB
- lapatinib
- n-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]-2-furyl]quinazolin-4-amine
- 4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-
- Lapatinib(TINIBS)
- GW572016
- Lapatinib ( GSK572016,GW2016,GW-572016)
- Lapatinib base
- 4-{[3-chloro-4-(3-fluoro-benzyloxy)-phenyl]amino}-6-(5-{[(2-methanesulphonyl-ethyl)amino]methyl}-furan-2-yl)quinazoline
- 4-{[3-chloro-4-(3-fluoro-benzyloxy)-phenyl]amino}-6-(5-{[(2-methansulfonyl-ethyl)amino]methyl}-furan-2-yl)quinazoline
- N-{3-Chloro-4-[(3-fluorobenzyl) oxy]phenyl}-6-[5-({[2-(methanesulphonyl) ethyl]amino}methyl)-2-furyl]-4-quinazolinamine
- N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methanesulphonyl)ethy
- GW 572016
- Lapatinib tosilate hydrate
- Lapatinib [INN]
- Tyverb
- Lapatinib (INN)
- Lapatinib free base
- GSK 572016
- GSK572016
- FMM
- N-{3-CHLORO-4-[(3-FLUOROBENZYL)OXY]PHENYL}-6-[5-({[2-(METHYLSULFONYL)ETHYL]AMINO}METHYL)-2-FURYL]-4-QUINAZOLINAMINE
- 0VUA21238F
- NSC745750
- C29H26ClFN4O4S
- DSSTox_RID_81812
- DSSTox_CID_26675
- DSSTox_GSID_46675
- N-{3-chloro-4-[(3-fluorophenyl)me
- GW2016
- N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-(5-{[(2-methanesulfonylethyl)amino]methyl}furan-2-yl)quinazolin-4-amine
- NCGC00167507-02
- DTXSID7046675
- 231277-92-2
- Tykerb (TN) (Glaxo Smith Kline)
- Tox21_112505
- MFCD09264194
- NSC800780
- AB01273965-01
- SR-05000001472-1
- CCG-270133
- AB01273965-03
- GW 282974X
- N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methanesulphonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine
- BCP9000838
- nchembio866-comp20
- BCP9000837
- HMS2089H10
- HSDB 8209
- AB01273965-02
- FT-0659650
- HY-50898
- UNII-0VUA21238F
- D08108
- CHEBI:49603
- 1092929-10-6
- Lapatinib Ditosylate
- Tox21_112505_1
- N-(3-Chloro-4-((3-fluorophenyl)methoxy)phenyl)-6-(5-((2-methylsulfonylethylamino)methyl)-2-furyl)quinazolin-4-amine
- 4-Quinazolinamine, N-(3-chloro-4-((3-fluorophenyl)methoxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)-2-furanyl)-
- NCGC00167507-09
- GW-2016
- Lapatinib base- Bio-X
- HMS3244N06
- EX-A402
- N-[3-chloro-4-(3-fluorobenzyloxy)phenyl]-6-[5-({[2-(methanesulfonyl)ethyl]amino}methyl)furan-2-yl]quinazolin-4-amine
- AC-1314
- N-{3-chloro-4-[(3-fluoro-benzyl)oxy]phenyl}-6-[5-({2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine
- NSC-800780
- BRD-K19687926-001-01-7
- SCHEMBL8100
- DB01259
- Lapatinib, Free base
- AS-14065
- EN300-117254
- N-(3-chloro-4-((3-fluorophenyl)methoxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)-2-furanyl)-4-quinazolinamine
- DTXCID5026675
- SW199101-5
- Lapatinib [INN:BAN]
- N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine
- N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]-2-furyl] quinazolin-4-amine
- BC164610
- NS00003012
- N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)furan-2-yl]quinazolin-4-amine
- Q420323
- N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-[5-({[2-(methanesulphonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine
- A25184
- Lapatinib (GW572016)
- N-{3-Chloro-4[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methane sulphonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine
- GW-572016X
- 231277-92-2 (free base)
- NCGC00167507-03
- N-(3-Chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine
- NSC-745750
- LAPATINIB [MI]
- GTPL5692
- LAPATINIB [WHO-DD]
- Kinome_3685
- AM20090641
- N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine
- BCPP000189
- CHEMBL554
- NCGC00167507-01
- Lapatinib (free base)
- NCGC00167507-04
- n-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine
- GSK-572016
- BCP01874
- AB01273965_04
- GW-2016;N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine;4-[[3-Chloro-4-(3-fluorobenzyloxy)phenyl]amino]-6-[5-[[(2-methanesulfonylethyl)amino]methyl]furan-2-yl]quinazoline
- BDBM5445
- HMS3744K11
- LAPATINIB [VANDF]
- L0360
- BCPP000188
- N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-6-(5-((2-(methylsulfonyl)ethylamino)methyl)furan-2-yl)quinazolin-4-amine
- cid_208908
- HMS3244N10
- N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methane sulphonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine
- Kinome_3684
- Q-101353
- SB16918
- 1210608-87-9
- 913989-15-8
- AB01273965_05
- HMS3244N14
- CAS-231277-92-2
- LAPATINIB [EMA EPAR]
- 1xkk
- BCFGMOOMADDAQU-UHFFFAOYSA-N
- BRD-K19687926-379-02-5
- AKOS005145766
- BRD-K19687926-001-10-8
- BRD-K19687926-001-04-1
- SDCCGSBI-0634417.P003
- Lapatinib ditosylate?
- BRD-K19687926-379-07-4
- Lapatinib?
- Lapatinib
-
- MDL: MFCD09264194
- Inchi: 1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)
- Chave InChI: BCFGMOOMADDAQU-UHFFFAOYSA-N
- SMILES: ClC1=C(C([H])=C([H])C(=C1[H])N([H])C1C2=C(C([H])=C([H])C(=C2[H])C2=C([H])C([H])=C(C([H])([H])N([H])C([H])([H])C([H])([H])S(C([H])([H])[H])(=O)=O)O2)N=C([H])N=1)OC([H])([H])C1C([H])=C([H])C([H])=C(C=1[H])F
Propriedades Computadas
- Massa Exacta: 580.134732g/mol
- Carga de Superfície: 0
- XLogP3: 5.1
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 9
- Contagem de Ligações Rotativas: 11
- Massa monoisotópica: 580.134732g/mol
- Massa monoisotópica: 580.134732g/mol
- Superfície polar topológica: 115Ų
- Contagem de Átomos Pesados: 40
- Complexidade: 898
- Contagem de átomos isótopos: 0
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Tautomeros: 3
- Carga de Superfície: 0
Propriedades Experimentais
- Stability Shelf Life: Stable if stored as directed; avoid strong oxidizing agents.
- Temperature: Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.
- Dissociation Constants: pKa1 = 3.80 (amine); pKa2 = 7.20 (amine)
- Cor/Forma: Powder
- Densidade: 1.381
- Ponto de Fusão: 136-140°C
- Ponto de ebulição: 750.7°C at 760 mmHg
- Ponto de Flash: 407.8 °C
- Índice de Refracção: 1.645
- PSA: 114.73000
- LogP: 7.68380
Lapatinib Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H315; H319; H335
- Declaração de Advertência: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Número de transporte de matérias perigosas:UN 3275 6.1/PG 2
- WGK Alemanha:3
- Instrução de Segurança: S26; S36/37/39; S45
-
Identificação dos materiais perigosos:
- Grupo de Embalagem:II
- Grupo de Embalagem:II
- Termo de segurança:6.1
- Nível de perigo:6.1
- Condição de armazenamento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Frases de Risco:R10; R23/24/25; R34; R36/37/38
Lapatinib Dados aduaneiros
- CÓDIGO SH:2934999090
- Dados aduaneiros:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Lapatinib Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Ambeed | A254504-1g |
N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine |
231277-92-2 | 98% | 1g |
$58.0 | 2025-02-22 | |
Ambeed | A254504-100mg |
N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine |
231277-92-2 | 98% | 100mg |
$37.0 | 2025-02-22 | |
eNovation Chemicals LLC | D401713-25g |
Lapatinib |
231277-92-2 | 97% | 25g |
$1500 | 2024-06-05 | |
eNovation Chemicals LLC | D401713-50g |
Lapatinib |
231277-92-2 | 97% | 50g |
$3000 | 2024-06-05 | |
eNovation Chemicals LLC | D395226-25g |
N-(4-(3-fluorobenzyloxy)-3-chlorophenyl)-6-(5-((2-(methylsulfonyl)ethylamino)methyl)furan-2-yl)quinazolin-4-amine |
231277-92-2 | 99% | 25g |
$650 | 2024-05-24 | |
abcr | AB349138-5 g |
Lapatinib, 95%; . |
231277-92-2 | 95% | 5 g |
€814.20 | 2023-07-19 | |
TRC | L175808-250mg |
Lapatinib |
231277-92-2 | 250mg |
$ 115.00 | 2023-09-07 | ||
MedChemExpress | HY-50898-10mM*1mLinDMSO |
Lapatinib |
231277-92-2 | 99.83% | 10mM*1mLinDMSO |
¥770 | 2023-07-26 | |
Enamine | EN300-117254-0.1g |
N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-(5-{[(2-methanesulfonylethyl)amino]methyl}furan-2-yl)quinazolin-4-amine |
231277-92-2 | 95% | 0.1g |
$510.0 | 2023-06-08 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0078-200 mg |
Lapatinib |
231277-92-2 | 99.03% | 200mg |
¥1660.00 | 2022-02-28 |
Lapatinib Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:231277-92-2)Lapatinib
Número da Ordem:A25184
Estado das existências:in Stock/in Stock
Quantidade:5g/25g
Pureza:99%/99%
Informação de Preços Última Actualização:Friday, 30 August 2024 04:18
Preço ($):220.0/660.0
Lapatinib Literatura Relacionada
-
Alyssa D. Schwartz,Lauren E. Barney,Lauren E. Jansen,Thuy V. Nguyen,Christopher L. Hall,Aaron S. Meyer,Shelly R. Peyton Integr. Biol. 2017 9 912
-
M. S. Weiss,B. Pe?alver Bernabé,S. Shin,S. Asztalos,S. J. Dubbury,M. D. Mui,A. D. Bellis,D. Bluver,D. A. Tonetti,J. Saez-Rodriguez,L. J. Broadbelt,J. S. Jeruss,L. D. Shea Integr. Biol. 2014 6 1170
-
Hong-Yan Lin,Wen-Xue Sun,Chao-Sai Zheng,Hong-Wei Han,Xue Wang,Ya-Han Zhang,Han-Yue Qiu,Cheng-Yi Tang,Jin-Liang Qi,Gui-Hua Lu,Rong-Wu Yang,Xiao-Ming Wang,Yong-Hua Yang RSC Adv. 2017 7 48404
-
Shagufta,Irshad Ahmad RSC Med. Chem. 2023 14 218
-
Shannon E. Telesco,Andrew J. Shih,Fei Jia,Ravi Radhakrishnan Mol. BioSyst. 2011 7 2066
Categorias Relacionadas
- Produtos Farmacêuticos e Bioquímicos Médico Classe Alvo
- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos heterocíclicos orgânicos diázanaphtalenos Quinazolinas
- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos heterocíclicos orgânicos diázanaphtalenos benzodiazepínicos Quinazolinas
231277-92-2 (Lapatinib) Produtos relacionados
- 937265-83-3(ARRY-380 analog)
- 341031-54-7(Sunitinib malate)
- 388082-78-8(Lapatinib ditosylate monohydrate)
- 195457-16-0(4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-6-(3-furanyl)-)
- 67747-09-5(Prochloraz)
- 220127-57-1(Imatinib mesylate)
- 1204313-51-8(Icotinib Hydrochloride)
- 295330-62-0(6-(Benzyloxy)-4-(3-chloro-4-fluoroanilino)quinazolin-7(1H)-one)
- 1227853-06-6((E)-N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)imino)methyl)furan-2-yl)quinazolin-4-amine)
- 184475-35-2(Gefitinib)
Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:231277-92-2)Lapatinib

Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
(CAS:231277-92-2)Lapatinib

Pureza:99% HPLC
Quantidade:1g
Preço ($):Inquérito